Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

This specific cyclopropanamine building block is differentiated by its 1,4-dioxan-2-yl substituent, which critically alters its physicochemical profile compared to simpler analogs. With a reduced XLogP of 0.4 and an increased hydrogen bond acceptor count of 3, it offers enhanced aqueous solubility and engages polar enzyme subpockets, making it superior for LSD1/KDM1A inhibitor libraries. The commercially assured purity of ≥98% minimizes re-purification, ensuring high synthetic yields in scale-up. Its predicted low BBB permeability designates it as a premier choice for peripheral target interrogation without CNS confounding effects.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B12633550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC(=C2)C3COCCO3)N
InChIInChI=1S/C13H17NO2/c14-13(4-5-13)11-3-1-2-10(8-11)12-9-15-6-7-16-12/h1-3,8,12H,4-7,9,14H2
InChIKeyPSMQNLQRQYXXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-: Physicochemical Identity and Compound Class Positioning


Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- (CAS 935460-70-1) is a substituted phenylcyclopropylamine featuring a 1,4-dioxan-2-yl moiety at the meta position of the phenyl ring . With a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol , this compound belongs to the broader class of cyclopropanamine-based scaffolds, which have been extensively patented as lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors with applications in oncology and neurology [1]. The presence of the oxygen-rich dioxane substituent distinguishes it from simpler arylcyclopropylamines and imparts distinct physicochemical properties relevant to drug discovery and chemical biology research [2].

Why Generic Substitution Fails: Differentiated Physicochemical and Functional Properties of Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-


Phenylcyclopropylamine derivatives are not interchangeable building blocks. Subtle modifications to the aromatic ring profoundly alter key molecular descriptors such as lipophilicity (XLogP), hydrogen bonding capacity, and topological polar surface area (TPSA), which in turn govern solubility, permeability, and target binding [1]. While unsubstituted 1-phenylcyclopropanamine (XLogP = 1.1, HBA = 1) and 3-methoxy-substituted analogs (XLogP ~2.0) are relatively lipophilic , the 1,4-dioxan-2-yl substituent in the target compound introduces a heterocyclic ether system that significantly increases hydrogen bond acceptor count (HBA = 3) and reduces calculated lipophilicity (XLogP = 0.4) . These alterations directly impact chromatographic behavior, formulation compatibility, and the ability to engage polar residues in biological targets—rendering generic substitution a risk to synthetic reproducibility and assay integrity .

Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-: Quantified Differentiation vs. Analogous Phenylcyclopropylamines


Reduced Lipophilicity (XLogP) and Enhanced Hydrogen Bond Acceptor Capacity Compared to Unsubstituted Phenylcyclopropylamine

The target compound exhibits an XLogP3-AA value of 0.4, which is substantially lower than that of the unsubstituted comparator 1-phenylcyclopropylamine (XLogP3-AA = 1.1) [1]. This reduction in lipophilicity is accompanied by an increase in hydrogen bond acceptor (HBA) count from 1 to 3 . Such changes predict improved aqueous solubility and reduced non-specific binding, critical parameters for lead optimization and in vitro assay performance [2].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Enhanced Topological Polar Surface Area (TPSA) and Reduced Lipophilicity Versus 3-Methoxyphenyl Analog

The 1,4-dioxan-2-yl substituent confers a higher topological polar surface area (TPSA) and lower XLogP relative to the 3-methoxyphenyl comparator. While direct TPSA data for the target compound is not publicly available, the presence of three oxygen atoms in the dioxane ring (HBA=3) versus a single methoxy group (HBA=1) predicts a significantly increased TPSA and reduced XLogP (0.4 vs. ~2.0 for 1-(3-methoxyphenyl)cyclopropanamine) . This profile aligns with compounds designed to minimize blood-brain barrier penetration while retaining favorable solubility [1].

Blood-Brain Barrier Permeability Solubility Optimization CNS Drug Design

Commercial Purity Benchmarking: ≥98% Assured Purity Meets Industry Standards for Advanced Intermediates

Commercial offerings of the target compound specify a minimum purity of NLT 98% . This specification is comparable to or exceeds typical purity grades for analogous research-grade phenylcyclopropylamines, which are commonly supplied at 95-97% purity . The ≥98% specification, combined with availability from ISO-certified suppliers , ensures that procurement of this compound minimizes impurities that could confound biological assay interpretation or require additional purification steps prior to use in sensitive reactions [1].

Pharmaceutical Intermediates Quality Control Procurement Specification

Structural Class Association with LSD1/KDM1A Inhibition: A Patent-Defined Scaffold for Epigenetic Drug Discovery

The cyclopropanamine core of the target compound is a recognized pharmacophore for inhibition of lysine-specific demethylase 1 (LSD1/KDM1A), a validated target in oncology and CNS disorders [1]. Patents explicitly claim the genus of substituted cyclopropanamine compounds, including those with heterocyclic substituents on the phenyl ring, as LSD1 inhibitors with potential utility in treating cancer, Alzheimer's disease, and schizophrenia [2]. While direct IC50 data for this specific compound is not publicly disclosed, the presence of the oxygenated dioxane substituent—a motif known to engage polar residues in enzyme active sites—positions it as a structurally differentiated candidate within this patent space [3].

Epigenetics Oncology LSD1 Inhibitor

High-Impact Research and Industrial Applications for Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-


Medicinal Chemistry: Synthesis of LSD1 Inhibitor Libraries with Enhanced Polarity

The compound serves as a key building block for constructing focused libraries of LSD1/KDM1A inhibitors, wherein the 1,4-dioxane moiety is expected to engage polar subpockets within the enzyme active site, as evidenced by patent filings describing cyclopropanamine-based inhibitors [1]. Its reduced XLogP (0.4) and increased HBA count (3) make it particularly suited for optimizing solubility and reducing off-target lipophilicity-driven effects compared to simpler phenyl analogs .

Chemical Biology: Development of Peripheral-Restricted Probes

With a predicted lower blood-brain barrier permeability due to higher TPSA and reduced XLogP relative to unsubstituted phenylcyclopropylamines, this compound is an attractive starting point for designing peripherally-restricted chemical probes [2]. This property minimizes CNS exposure, enabling cleaner interrogation of peripheral target biology without confounding central effects [3].

Process Chemistry: High-Purity Intermediate for Multi-Step Syntheses

The commercially assured purity of ≥98% reduces the need for additional purification steps when used as a late-stage intermediate in complex organic syntheses. This reliability is critical for process development groups aiming to maintain high yields and minimize impurity-related side reactions in scale-up campaigns [4].

Fragment-Based Drug Discovery (FBDD): A Polar, Three-Dimensional Fragment

The compound's three-dimensional cyclopropane core combined with a flexible, polar dioxane substituent offers a unique fragment shape that can explore diverse binding conformations. Its physicochemical profile (XLogP = 0.4, HBA = 3) aligns with fragment library design principles favoring low lipophilicity and high ligand efficiency [5].

Quote Request

Request a Quote for Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.